2,2-Dimethylpiperidin-4-ol hydrochloride
Overview
Description
2,2-Dimethylpiperidin-4-ol hydrochloride is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 2-position and a hydroxyl group at the 4-position, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpiperidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . The reaction conditions often require elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that include the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or chlorinating agents.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .
Scientific Research Applications
2,2-Dimethylpiperidin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylpiperidin-4-ol hydrochloride
- 2,2-Dimethylpiperidin-4-one
- Piperidine
Uniqueness
2,2-Dimethylpiperidin-4-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-dimethylpiperidin-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)5-6(9)3-4-8-7;/h6,8-9H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJRBOZPWDRTAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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